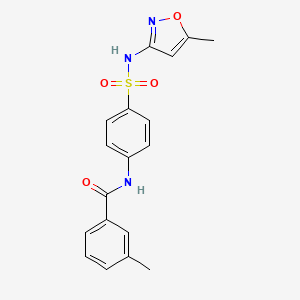
3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C18H17N3O4S . It contains a five-membered isoxazole ring which makes dihedral angles of 80.5 and 81.3° with the two benzene rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered isoxazole ring making dihedral angles of 80.5 and 81.3° with the two benzene rings . These benzene rings form a dihedral angle of 39.81° with each other . The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds, which generate [001] chains, and further consolidated by weak C-H⋯O interactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 371.41. More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
In Silico Investigation and Biological Evaluation
A study focused on the synthesis of sulfamethoxazole derivatives, including compounds related to 3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, for their potential analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. The compounds exhibited significant biological activities, with some showing a considerable inhibition of pain and notable antioxidant properties. This research underscores the therapeutic potential of these compounds in managing pain and inflammation, alongside their antimicrobial and antioxidant capabilities (Sahoo et al., 2020).
Photochemical Decomposition Insights
Another study explored the photochemical decomposition of sulfamethoxazole, a compound structurally related to this compound. The research provided insights into the photolability of the compound in acidic solutions, leading to various photoproducts. This study is crucial for understanding the environmental fate and transformation of such compounds (Zhou & Moore, 1994).
Antibacterial Assessment of Gallamide Derivatives
Research on N-heteroaryl substituted Gallamide derivatives, which share a common motif with this compound, demonstrated significant antibacterial activity against various bacterial strains. This highlights the potential use of these compounds in developing new antibacterial agents (Mahapatra et al., 2022).
Microbially Mediated Abiotic Formation of Transformation Products
A study on the antibiotic drug sulfamethoxazole, structurally related to this compound, investigated its abiotic transformations under denitrifying conditions. This research is pivotal for understanding the environmental persistence and transformation pathways of sulfonamide drugs, providing insights into their ecological impact (Nödler et al., 2012).
Synthesis and Evaluation of Anti-Tubercular Activity
A series of benzamide and benzene sulfonamide derivatives were synthesized for their potential anti-tubercular activity. This work signifies the importance of such compounds in the search for new treatments against tuberculosis, highlighting the versatility and therapeutic potential of benzamide derivatives (Dighe et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . .
Mode of Action
Given its structural similarity to sulfamethoxazole, it may also inhibit enzymes involved in the synthesis of folic acid, thereby disrupting the growth and multiplication of certain cells
Biochemical Pathways
The compound may affect the folic acid synthesis pathway, given its structural similarity to sulfamethoxazole . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication and cell division.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does inhibit folic acid synthesis, it could potentially disrupt DNA replication and cell division, leading to cell death . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s crystallization mechanisms
Propriétés
IUPAC Name |
3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXORNWDQDQMHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)
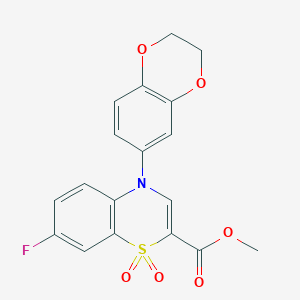

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)
![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)
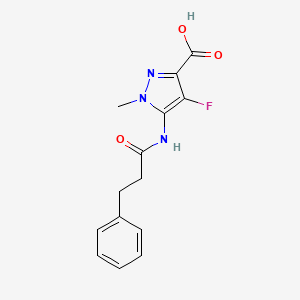
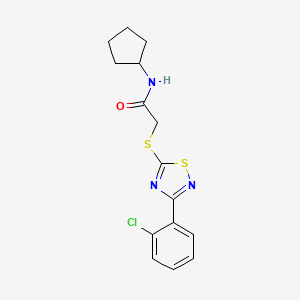
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)

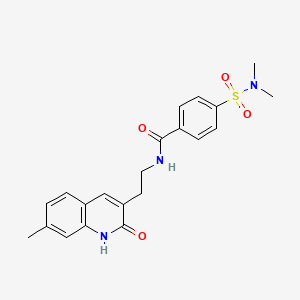
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)